molecular formula C14H18BClO2 B1311977 (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 223919-54-8

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1311977
CAS No.: 223919-54-8
M. Wt: 264.56 g/mol
InChI Key: CQJXSSVRGHRVOK-MDZDMXLPSA-N
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Description

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a styryl group substituted with a chlorine atom at the para-position of the aromatic ring. Its molecular formula is C₁₄H₁₇BClO₂, with an average molecular mass of 266.55 g/mol. The compound’s structure includes a rigid (E)-configured double bond between the styryl group and the dioxaborolane ring, which is critical for its electronic and steric properties.

The synthesis of this compound typically involves dehydrogenative borylation of 4-chlorostyrene derivatives using transition-metal catalysts like rhodium or ruthenium complexes, as demonstrated in analogous reactions . Its stability under ambient conditions and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJXSSVRGHRVOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452262
Record name 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223919-54-8
Record name 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The styryl group can undergo reduction to form the corresponding alkane.

    Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Alkane derivatives of the styryl group.

    Substitution: Various substituted styryl derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the transfer of the styryl group to an electrophilic partner. This process is often catalyzed by palladium or other transition metals, which coordinate with the boron atom and the electrophile to promote the coupling reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Styryl-Substituted Dioxaborolanes

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
(E)-2-(4-Chlorostyryl)-dioxaborolane 4-Cl C₁₄H₁₇BClO₂ 266.55 Strong electron-withdrawing (Cl)
(E)-2-(4-Methoxystyryl)-dioxaborolane 4-OCH₃ C₁₅H₂₁BO₃ 260.14 Electron-donating (OCH₃)
(E)-2-(2,5-Difluorostyryl)-dioxaborolane 2,5-F₂ C₁₄H₁₇BF₂O₂ 266.09 Moderate electron-withdrawing (F)
(E)-2-(4-Ethynylphenyl)-dioxaborolane 4-C≡CH C₁₃H₁₆BO₂ 213.08 Electron-deficient (sp-hybridized)
(E)-2-(4-Bromophenyl)-dioxaborolane 4-Br C₁₃H₁₇BBrO₂ 295.99 Polarizable halogen (Br)

Electronic Effects:

  • Chlorine (Cl): The 4-Cl group in the target compound enhances electrophilicity at the boron center, facilitating nucleophilic attacks in cross-coupling reactions. This contrasts with the electron-donating methoxy group in (E)-2-(4-Methoxystyryl)-dioxaborolane, which reduces boron’s Lewis acidity .
  • Fluorine (F): The 2,5-difluoro analog exhibits weaker electron-withdrawing effects compared to Cl, but fluorine’s small size allows for improved solubility in hydrophobic matrices .

Cross-Coupling Reactions

  • The 4-Cl-substituted compound shows superior reactivity in Suzuki-Miyaura couplings compared to methoxy or ethynyl derivatives due to its enhanced electrophilicity. For example, it reacts with aryl halides at lower catalyst loadings (e.g., Pd(PPh₃)₄, 2 mol%) .
  • Methoxy-substituted analogs are less reactive in couplings but are preferred in fluorescence probes due to their extended π-conjugation and red-shifted emission spectra .

Hydrogen Peroxide Detection

Analogous compounds like STBPin and MSTBPin (with styryl or methoxystyryl groups) are used as H₂O₂-responsive probes in biological systems. The 4-Cl derivative’s higher electrophilicity may accelerate boronate oxidation kinetics, though this remains untested .

Stability and Handling

  • Hydrolytic Stability: Chlorine’s electron-withdrawing nature slightly reduces hydrolytic stability compared to methoxy or alkyl-substituted dioxaborolanes. For instance, (E)-2-(4-Methoxystyryl)-dioxaborolane retains >90% integrity after 24 hours in aqueous buffer (pH 7.4), while the 4-Cl analog degrades by ~15% under identical conditions .
  • Storage: The 2,5-difluoro derivative requires storage at 2–8°C to prevent decomposition, whereas the 4-Cl compound is stable at room temperature for weeks .

Biological Activity

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 223919-54-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈BClO₂
  • Molecular Weight : 264.56 g/mol
  • InChIKey : CQJXSSVRGHRVOK-MDZDMXLPSA-N

The biological activity of this compound is primarily attributed to its ability to act as a boron-based electrophile. Boron compounds are known to interact with biological molecules such as proteins and nucleic acids, potentially influencing various cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that boron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of dioxaborolanes can inhibit tumor growth in vitro and in vivo by disrupting cellular signaling pathways associated with proliferation and survival .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis .

Case Studies

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various dioxaborolane derivatives. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific derivative used .
  • Antimicrobial Activity :
    • In a comparative analysis of boron-containing compounds against Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests moderate effectiveness and warrants further exploration into its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 10-30 µMJournal of Medicinal Chemistry
AntimicrobialMIC 50 µg/mLComparative Study on Boron Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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